molecular formula C2HN3Na B045673 Sodium dicyanamide CAS No. 1934-75-4

Sodium dicyanamide

Cat. No. B045673
CAS RN: 1934-75-4
M. Wt: 90.04 g/mol
InChI Key: JHPDENBKCMSVJT-UHFFFAOYSA-N
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Description

Sodium dicyanamide (NaDCA) is a white to off-white powder . It contains two cyanide groups bound to a central nitrogen anion . It was used as a leaching reagent for gold recovery and can form a new catalyst system for benzene liquid hydrogenation . It is also used extensively as a counterion of organic and inorganic salts, and as a reactant for the synthesis of various covalent organic structures .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It has been used in the formation of new catalyst systems . It is also used in the formation of coordination polymers, where it acts as a bridge between metal ions .


Molecular Structure Analysis

The molecular formula of this compound is C2N3Na . It consists of two cyanide groups bound to a central nitrogen anion . The molecular weight is 89.03 g/mol .


Chemical Reactions Analysis

This compound has been studied for its reactivity in various chemical reactions. It has been used as a leaching reagent for gold recovery . It also plays a role in the synthesis of complex organic molecules .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . The molecular weight is 89.03 g/mol . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

  • Sodium dicyanamide is used to investigate a proposed reaction mechanism for the ignition of hypergolic propellants, which has implications in engine design and optimizing fuel-oxidizer composition (Litzinger & Iyer, 2011).

  • In the synthesis of heterodinuclear Cu-Na and Cu-Gd one-dimensional polymers, this compound plays a role due to its magnetic properties (Costes et al., 2004).

  • The preparation of bis(cyclopentadienyl) complexes with titanocene dichloride and vanadocene dichloride involves the use of this compound (Honzíček et al., 2005).

  • It improves conductivity in sodium-based solid electrolytes by providing a pathway for rapid Na+ ion conduction (Yusof & Ahmad, 2017).

  • This compound is useful in studies to elucidate forces and phenomena that may have been instrumental in prebiotic chemical evolution (Steinman & Capolupo, 1969).

  • As a precursor for the design of dicyanamide-bridged binuclear complexes, it plays a crucial role in creating these structures (Zhang, Shi, & Chen, 2003).

  • In gold recovery, this compound acts as a leaching reagent, with significant recovery rates when used alone or combined with potassium ferrocyanide (Li et al., 2021).

  • It is a component of a successful electrolyte system for sodium metal batteries that doesn't contain expensive fluorinated species (Basile et al., 2016).

  • Dicyanamide-containing ionic liquids are a new initiator system for cyanate ester resins, offering an alternative to metal and hydroxyl catalysts, producing a novel, ionic thermoset polymer (Throckmorton & Palmese, 2016).

  • This compound salts are potential alternatives to commercially available electrodes for lithium and sodium ion batteries due to their thermal stability, electrochemical activity, and non-toxicity (Ertural et al., 2021).

Mechanism of Action

Target of Action

Sodium dicyanamide (SD) is primarily used as a leaching reagent in the recovery of gold . Its primary target is gold, and it plays a crucial role in the extraction of gold from ores.

Mode of Action

This compound interacts with gold through a leaching process . The compound forms a series of metal complex ions, [AuNa x (N (CN) 2) x+2] − ( x = 1, 2, 3, or 4), in the solution . This interaction results in the dissolution of gold, facilitating its recovery.

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the leaching process . This process involves the dissolution of gold in the presence of this compound, leading to the formation of complex ions that can be further processed for gold recovery.

Pharmacokinetics

The pharmacokinetics of this compound in the context of gold leaching involves its concentration and the rate of gold dissolution . The gold-leaching rate increases when the concentration of this compound is increased . .

Result of Action

The result of this compound’s action is the recovery of gold from ores . A gold recovery of 34.8% was obtained when this compound was used as the sole leaching reagent at a dosage of 15 kg/t . The recovery rate increased to 57.08% in the presence of a certain amount of potassium ferrocyanide (PF) in the solution .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the solution and the presence of other compounds . For instance, the presence of potassium ferrocyanide in the solution increases the gold recovery rate . Additionally, the gold-leaching performance of this compound is also affected by its dosage .

Safety and Hazards

Sodium dicyanamide is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

The Sodium dicyanamide market is experiencing notable growth driven by several key factors. Technological advancements have led to the development of innovative this compound solutions, meeting diverse consumer needs across industries . Sectors such as construction, automotive, and electronics are witnessing significant demand for this compound products . Ongoing investments in research and development are expected to drive continuous improvement in this compound offerings, enhancing their performance and efficiency .

properties

{ "Design of the Synthesis Pathway": "Sodium dicyanamide can be synthesized by reacting sodium cyanide with cyanamide in aqueous solution.", "Starting Materials": ["Sodium cyanide", "Cyanamide", "Water"], "Reaction": [ "Add sodium cyanide to water to form a solution.", "Add cyanamide to the solution and stir.", "Heat the mixture to 80-100°C for 4-6 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain sodium dicyanamide." ] }

CAS RN

1934-75-4

Molecular Formula

C2HN3Na

Molecular Weight

90.04 g/mol

IUPAC Name

sodium;dicyanoazanide

InChI

InChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H;

InChI Key

JHPDENBKCMSVJT-UHFFFAOYSA-N

Isomeric SMILES

C(=[N-])=NC#N.[Na+]

SMILES

C(#N)[N-]C#N.[Na+]

Canonical SMILES

C(#N)NC#N.[Na]

Other CAS RN

1934-75-4

Pictograms

Corrosive; Irritant

synonyms

Dicyanamide, Sodium Salt;  Sodium Dicyanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dicyanamide
Reactant of Route 2
Sodium dicyanamide

Q & A

Q1: What is the molecular formula and weight of sodium dicyanamide?

A1: this compound has the molecular formula Na[N(CN)2] and a molecular weight of 92.02 g/mol. []

Q2: What is the structure of the dicyanamide anion?

A2: The dicyanamide anion (dca-) is planar and composed of three nitrogen atoms connected by two carbon-nitrogen double bonds. This arrangement allows for versatile coordination modes in complex formation. [, ]

Q3: What are the characteristic spectroscopic features of this compound?

A3: this compound exhibits characteristic infrared (IR) absorption bands corresponding to the stretching vibrations of the C≡N and C–N bonds within the dicyanamide anion. [, ]

Q4: Is this compound thermally stable?

A4: this compound exhibits polymorphism, existing in different crystalline forms at different temperatures. The alpha form transitions to the beta form at 33 °C, and above 340 °C, it undergoes trimerization to form sodium tricyanomelaminate (Na3C6N9). []

Q5: Does nanoconfinement influence the thermal reactivity of dicyanamide salts?

A5: Yes, nanoconfinement significantly affects the kinetics of dicyanamide trimerization. For solid this compound, nanoconfinement causes significant deceleration. Conversely, for molten potassium and rubidium dicyanamide, nanoconfinement leads to dramatic acceleration. This difference arises from the impact of nanoconfinement on the preexponential factor of the reaction rate. [, ]

Q6: Can this compound be used as a catalyst in organic reactions?

A6: Yes, this compound has been explored as an additive in the ruthenium-catalyzed hydrogenation of benzene to cyclohexene. In aqueous solution, it significantly improves catalyst performance compared to dicyanamide-based ionic liquids, achieving a high initial selectivity to cyclohexene of 70%. []

Q7: How does this compound contribute to the ignition of hypergolic propellants?

A7: this compound, specifically the dicyanamide anion, plays a crucial role in hypergolic reactions with oxidizers like nitric acid. The reaction mechanism involves the formation of dinitrobiuret as a key intermediate. []

Q8: Have computational methods been used to study this compound reactivity?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the reactivity of this compound with nitric acid. Results suggest that the presence of the sodium cation significantly lowers the reaction barriers compared to the bare dicyanamide anion, promoting faster ignition. []

Q9: What types of coordination polymers can be formed using this compound?

A9: this compound acts as a bridging ligand in a wide variety of coordination polymers. The dicyanamide anion exhibits various coordination modes (μ1,5, μ1,3, μ1,1) enabling the construction of diverse architectures including 1D chains, 2D sheets, and 3D networks. [, , , , , , , , , , , ]

Q10: Can this compound promote the formation of supramolecular isomers?

A10: Yes, the flexibility of dicyanamide bridging and its ability to participate in various intermolecular interactions allows for the formation of supramolecular isomers. Examples include the formation of a 2D square lattice and a 3D triangular lattice with identical building blocks, highlighting the influence of self-assembly conditions on supramolecular structure. [, ]

Q11: Can this compound be used to synthesize fluorescent materials?

A11: Yes, this compound can act as a building block for fluorescent metal-organic frameworks (MOFs) and coordination polymers. The incorporation of the dicyanamide anion into these structures can lead to interesting photoluminescent properties. [, , ]

Q12: Are there potential applications of this compound in energetic materials?

A12: Yes, this compound has been investigated in the context of energetic materials. It serves as a precursor for the synthesis of nitrogen-rich heterocyclic compounds, which are of interest due to their potential energy release properties. []

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